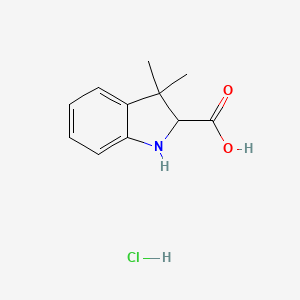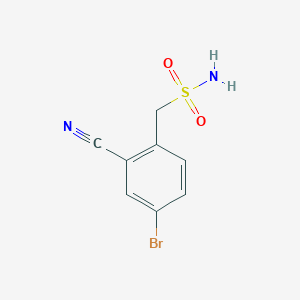
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial applications. For instance, Azab, Youssef, and El-Bordany (2013) conducted a study focusing on the synthesis of novel heterocyclic compounds suitable as antibacterial agents. The study explored the reactivity of various precursors with hydrazine derivatives to produce pyrazole and oxazole derivatives, among others. The newly synthesized compounds exhibited high antibacterial activities, highlighting the potential of sulfonamido-containing heterocyclic compounds in developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Efficient Synthesis Methods
The development of efficient and environmentally friendly synthesis methods for heterocyclic compounds has been a focus of research. Grover, Roy, and Jachak (2014) reported an efficient and convenient synthesis method for 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones using potassium carbonate in acetone. The methodology allowed for rapid access to starting materials and excellent yields, making it an attractive strategy for synthesizing similar heterocyclic compounds with potential scientific applications (J. Grover, S. Roy, & S. Jachak, 2014).
Catalytic Applications and Chemical Synthesis
The search for novel catalysts for chemical reactions is an important area of research. Studies on compounds related to "N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide" have explored their use as catalysts in chemical synthesis. For example, research on the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has provided valuable insights into the development of new synthetic methodologies. This work highlights the potential of using novel compounds as catalysts to facilitate chemical transformations, thereby expanding the toolbox of synthetic chemists (A. Gagnon et al., 2007).
properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,17-5-6-17)22(16-3-1-2-4-16)14-13-21-12-9-18(20-21)15-7-10-19-11-8-15/h7-12,16-17H,1-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPLXDNBPOSONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)

![Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2501056.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)